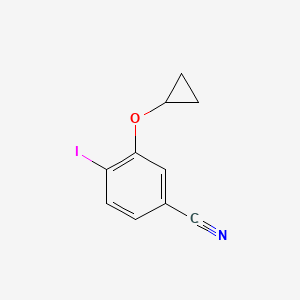
3-Cyclopropoxy-4-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-4-iodobenzonitrile is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a benzonitrile core. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Cyclopropoxy-4-iodobenzonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . Another method involves the use of novel catalysts specifically designed for the preparation of iodinated benzonitriles .
Chemical Reactions Analysis
3-Cyclopropoxy-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as the Stille coupling, to form more complex molecules
Common reagents used in these reactions include palladium catalysts, boron reagents, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-4-iodobenzonitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: The compound is used as a catalytic agent in certain chemical reactions.
Material Science: It is used in the development of new materials with specific properties.
Pharmaceutical Research: The compound is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-4-iodobenzonitrile involves its interaction with specific molecular targets
Properties
Molecular Formula |
C10H8INO |
|---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
3-cyclopropyloxy-4-iodobenzonitrile |
InChI |
InChI=1S/C10H8INO/c11-9-4-1-7(6-12)5-10(9)13-8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
OLNMQRIDWGIPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


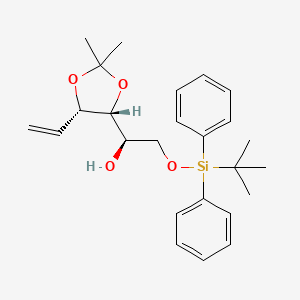
![6-fluoro-2-{4-[(E)-2-phenylethenyl]phenyl}quinoline-4-carboxylic acid](/img/structure/B14810677.png)
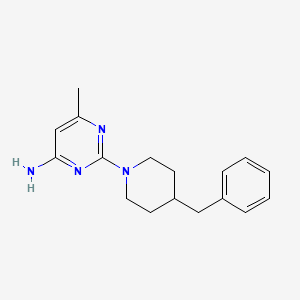



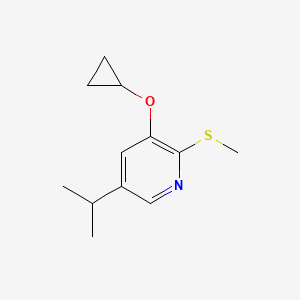
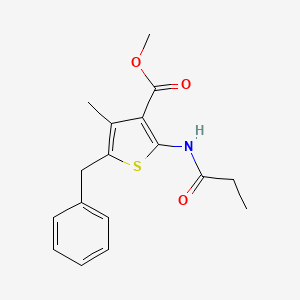
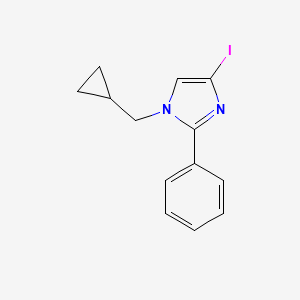
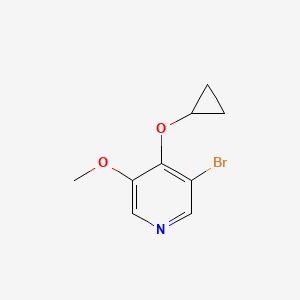
![(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B14810733.png)
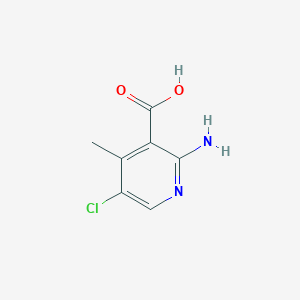
![4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B14810749.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B14810753.png)
